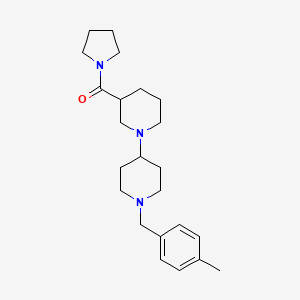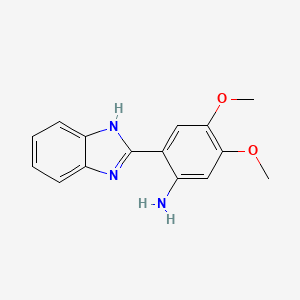![molecular formula C12H12N4O2 B5295945 N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that selectively targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits Aurora A kinase, a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase by N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide leads to disruption of the mitotic spindle assembly, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a potent anticancer effect in preclinical models. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit tumor growth in xenograft models of various types of cancer. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents.
実験室実験の利点と制限
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical models and has the potential to be used in combination with other anticancer agents. However, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its efficacy in combination with other anticancer agents. Another direction is to develop more potent and selective Aurora A kinase inhibitors. In addition, the safety and efficacy of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in clinical trials need to be evaluated. Furthermore, the potential use of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in other diseases, such as Alzheimer's disease, should be explored.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-bromoacetophenone to 2-bromo-N-(2-chloroethyl)acetamide, which is then reacted with 2-aminobenzamide to yield N-(2-chloroethyl)-N-(2-(2-aminobenzamido)phenyl)acetamide. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, inducing cell cycle arrest, and promoting apoptosis. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents such as paclitaxel and gemcitabine. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential in overcoming resistance to other anticancer agents.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-16-10(6-7-14-16)12(18)15-9-5-3-2-4-8(9)11(13)17/h2-7H,1H3,(H2,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUSFPWHGVVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)



![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylpropanamide](/img/structure/B5295962.png)